molecular formula C20H17NO2 B10851851 N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide

N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide

Cat. No.: B10851851
M. Wt: 303.4 g/mol
InChI Key: MXCQZPFMNOZXSH-UKTHLTGXSA-N
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Description

N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a naphthalene ring, and a p-tolyl group attached to an acrylamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide typically involves the reaction of 3-naphthalen-2-yl-acrylamide with p-tolylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory processes, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-3-naphthalen-2-yl-N-p-tolyl-acrylamide stands out due to its unique combination of a hydroxy group, naphthalene ring, and p-tolyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(E)-N-hydroxy-N-(4-methylphenyl)-3-naphthalen-2-ylprop-2-enamide

InChI

InChI=1S/C20H17NO2/c1-15-6-11-19(12-7-15)21(23)20(22)13-9-16-8-10-17-4-2-3-5-18(17)14-16/h2-14,23H,1H3/b13-9+

InChI Key

MXCQZPFMNOZXSH-UKTHLTGXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N(C(=O)/C=C/C2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C=CC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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